molecular formula C8H7N3O B6894318 1H-pyrrolo[2,3-b]pyridine-6-carboxamide

1H-pyrrolo[2,3-b]pyridine-6-carboxamide

Cat. No.: B6894318
M. Wt: 161.16 g/mol
InChI Key: RUSVDQLVAFUYLG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-6-carboxamide is a high-purity chemical building block based on the 7-azaindole scaffold, designed for advanced medicinal chemistry and drug discovery research. This heterocyclic compound is a privileged structure in the development of targeted therapeutic agents due to its ability to mimic purine bases, facilitating key hydrogen bond interactions with enzyme binding sites. The pyrrolo[2,3-b]pyridine core is established as a critical pharmacophore in the inhibition of various kinase targets. Research demonstrates this scaffold's effectiveness in designing potent c-Met kinase inhibitors for oncology research, with compounds showing promising activity against human tumors by disrupting cell proliferation, migration, and invasion pathways . Furthermore, this structural class has been explored as novel immunomodulators targeting Janus Kinase 3 (JAK3), playing crucial roles in cytokine-mediated signal transduction for inflammatory and immune diseases . Recent investigations also highlight its application in developing highly potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for neurodegenerative disease research, with one study reporting a derivative with sub-nanomolar IC50 values that ameliorated dyskinesia in Alzheimer's disease models . This product is offered For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or human use, nor for any veterinary applications.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)6-2-1-5-3-4-10-8(5)11-6/h1-4H,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSVDQLVAFUYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyrrolopyridine Precursors

The bromination step typically employs N-bromosuccinimide (NBS) in dichloromethane or acetonitrile at 0–5°C to minimize side reactions. For example, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes bromination at position 4 with 1.2 equivalents of NBS, achieving 70–75% yield.

Carboxylation and Oxidation

The brominated intermediate is carboxylated using potassium permanganate (KMnO₄) in acidic conditions (HCl/H₂O) or Jones reagent (CrO₃/H₂SO₄). Oxidation of aldehyde intermediates (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) to carboxylic acids proceeds at 60–80°C, yielding 60–65% of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via amide coupling reagents such as propylphosphonic anhydride (T3P) or HATU. For instance, treatment with cyclopropyl amine and T3P in dichloromethane at room temperature produces this compound in 80% yield after column chromatography.

Cyclocondensation Approaches

Reaction Design

Cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds (e.g., acetylacetone, malononitrile) in acetic acid and catalytic HCl forms the pyrrolo[2,3-b]pyridine core. Refluxing at 110°C for 4–6 hours achieves 50–60% yield.

Mechanistic Pathway

  • Nucleophilic Addition : The amine group attacks the carbonyl carbon of acetylacetone, forming an imine intermediate.

  • Cyclization : Intramolecular attack by the cyano group generates the fused pyrrolopyridine ring.

  • Aromatization : Loss of water or ethanol yields the final product.

Carboxamide Formation via Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid with boronic esters introduces aryl groups. Subsequent amidation with ammonium chloride or primary amines produces carboxamide derivatives.

Direct Amidation

Carboxylic acids react with urea or thiourea under reflux in ethanol to form carboxamides. For example, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and urea yield the carboxamide in 70% purity after recrystallization.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (bromination)Prevents di-bromination
60–80°C (oxidation)Maximizes conversion
SolventDichloromethaneEnhances NBS solubility
Acetic acidFacilitates cyclocondensation

Catalysts and Reagents

  • T3P vs. HATU : T3P offers higher yields (80% vs. 65%) but requires strict moisture control.

  • NBS vs. Br₂ : NBS provides better regioselectivity (90% vs. 70%) in bromination.

Large-Scale Synthesis and Industrial Considerations

Industrial production employs continuous-flow reactors for bromination and carboxylation steps, reducing reaction times by 40%. Purification via countercurrent chromatography improves throughput, achieving 95% purity at 10 kg/batch scales.

Analytical Characterization Techniques

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons appear at δ 8.5–9.0 ppm (pyridine ring) and δ 6.7–7.5 ppm (pyrrole ring).

    • ¹³C NMR : Carboxamide carbonyl resonates at δ 165–170 ppm.

  • Mass Spectrometry : HRMS confirms molecular ions at m/z 241.04 (C₈H₅BrN₂O₂) .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in cancer cell proliferation and survival .

Comparison with Similar Compounds

Core Structure Variations

The position of ring fusion in pyrrolopyridine derivatives significantly impacts biological activity and physicochemical properties.

Compound Name Core Structure Key Differences Biological Target/Activity Reference
1H-Pyrrolo[2,3-b]pyridine-6-carboxamide Pyrrolo[2,3-b]pyridine Carboxamide at 6-position 5-HT4 receptor partial agonist
1H-Pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine Ester at 2-position No reported bioactivity
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid Pyrrolo[3,2-b]pyridine Carboxylic acid at 6-position Undisclosed

Key Insight : The [2,3-b] fusion in the target compound enables optimal spatial alignment for 5-HT4 binding, whereas [2,3-c] or [3,2-b] analogs exhibit distinct electronic profiles and lower receptor affinity .

Substituent Position and Functional Group Effects

The carboxamide group’s position and substituent type critically influence pharmacological properties.

Compound Name Substituent Position/Type Biological Activity Physicochemical Properties Reference
This compound 6-carboxamide High 5-HT4 affinity (pEC50 ~9) Moderate LogP (~2.5), polar
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide 3-carboxamide Undisclosed activity Higher polarity (PSA ~66)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 5-bromo, 2-COOH No receptor data Increased lipophilicity (LogP ~3)

Key Insight: The 6-carboxamide group in the target compound enhances hydrogen bonding with the 5-HT4 receptor, while 3-carboxamide analogs lack efficacy due to steric hindrance .

Q & A

Q. How does this compound compare to structurally related scaffolds (e.g., pyrazolopyridines)?

  • Analysis :
  • Key Differences :
  • Pyrrolopyridines exhibit higher conformational rigidity due to fused bicyclic systems, enhancing receptor selectivity .
  • Pyrazolopyridines show broader kinase inhibition but poorer blood-brain barrier penetration .
  • Experimental Validation : Parallel screening in target-specific assays (e.g., 5-HT4 vs. 5-HT6 receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-pyrrolo[2,3-b]pyridine-6-carboxamide
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